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Compound of Interest

Compound Name: 5-Bromothiazol-2-amine

Cat. No.: B145681

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery
and development. For derivatives of 5-Bromothiazol-2-amine, a scaffold of significant interest
in medicinal chemistry, understanding the precise three-dimensional arrangement of atoms is
crucial for deciphering structure-activity relationships (SAR) and guiding rational drug design.
This guide provides a comparative overview of the crystal structure analysis of 5-bromothiazole
derivatives, supported by experimental data and detailed methodologies.

While comprehensive crystallographic data for a wide range of 5-Bromothiazol-2-amine
derivatives are not always publicly available, this guide utilizes data from a closely related
bromothiazole compound, 2,4-diacetyl-5-bromothiazole, to exemplify the analytical process. A
template for a representative Ethyl 2-amino-5-bromothiazole-4-carboxylate is also presented to
illustrate how data would be compared.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters. A direct comparison of these
parameters allows researchers to understand how different substituents on the thiazole ring
influence the crystal packing and molecular geometry.

Table 1: Crystal Data and Structure Refinement for 2,4-diacetyl-5-bromothiazole.[1]
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Parameter Value
Empirical Formula C7H7BrNO2S
Formula Weight 249.11
Crystal System Triclinic
Space Group P-1

Unit Cell Dimensions

a (A) 4.040 (2)

b (A) 8.254 (5)

c (A 13.208 (8)
a(°) 96.191 (17)
B () 93.865 (16)
y (°) 94.067 (11)
Volume (A3) 420.9 (4)

A 2

Data Collection

Temperature (K) 93(2)

Wavelength (A)

0.71073 (Mo Ka)

Reflections Collected 6521
Unique Reflections 1573
Refinement

R-factor (all data) 0.0564
wR-factor (all data) 0.1374

Table 2: lllustrative Crystal Data for a Hypothetical 5-Bromothiazol-2-amine Derivative

(Template).
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This table serves as a template for the data that would be collected and compared for a novel
5-Bromothiazol-2-amine derivative.

Parameter Example Value
Empirical Formula CeH7BrN202S
Formula Weight 251.10

Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a (A) Value
b (A) Value
c (A) Value
a () 90
B(°) Value
y(®) 90
Volume (A3) Value
Z 4

Data Collection

Temperature (K) 100(2)
Wavelength (A) 1.54178 (Cu Ko)
Reflections Collected Value

Unique Reflections Value
Refinement

R-factor (all data) Value

wR-factor (all data) Value
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Experimental Protocols

A standardized experimental workflow is essential for obtaining high-quality crystallographic
data. The following protocol outlines the key steps in single-crystal X-ray diffraction analysis.

Methodology for Single-Crystal X-ray Diffraction

o Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction
analysis. Crystals are typically grown from a supersaturated solution of the purified
compound. Common techniques include:

o Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is
allowed to evaporate slowly over several days or weeks.

o Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then
sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor
slowly diffuses into the solution, reducing the compound's solubility and promoting
crystallization.

o Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to
decrease and crystals to form.

o Crystal Mounting and Data Collection:

o A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a
microscope and mounted on a goniometer head.

o The crystal is placed in an intense, monochromatic X-ray beam.

o The diffraction pattern is produced as the crystal is rotated. The angles and intensities of
the diffracted X-rays are recorded using an area detector, such as a CCD or pixel detector.

e Structure Solution and Refinement:

o The collected diffraction data are processed to yield a set of unique reflections and their
intensities.
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o The phase problem is solved using direct methods or other phasing techniques to
generate an initial electron density map.

o An initial molecular model is built into the electron density map.

o The model is refined using full-matrix least-squares on F? to improve the fit between the
calculated and observed diffraction data. Non-hydrogen atoms are typically refined
anisotropically. Hydrogen atoms may be placed in calculated positions.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of
the compounds discussed.
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Caption: Experimental workflow for crystal structure analysis.
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Caption: Structural relationship of 5-Bromothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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